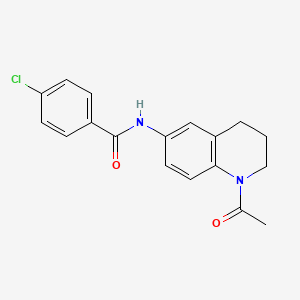

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide” is a chemical compound with the molecular formula C17H22N2O2 . It has a molecular weight of 286.37 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a quinoline ring, an acetyl group, and a benzamide group . The InChI string for this compound isInChI=1S/C17H22N2O2/c1-12(20)19-10-4-7-14-11-15(8-9-16(14)19)18-17(21)13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21) . Physical And Chemical Properties Analysis

This compound has several computed properties, including a XLogP3-AA value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s topological polar surface area is 49.4 Ų , and it has two rotatable bonds .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds related to quinoline, such as those derived from hydroxyquinoline, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents. For instance, the synthesis process involves several steps, including treatment with ethyl chloroacetate, hydrazine hydrate, and various aldehydes, leading to compounds with notable antibacterial and antifungal activities (Ahmed et al., 2006).

Anti-Inflammatory and Analgesic Properties

Quinoline derivatives have been investigated for their anti-inflammatory and analgesic activities. A study focused on the synthesis and pharmacological assessment of novel quinoline derivatives bearing azetidinones scaffolds as anti-inflammatory and analgesic agents. These derivatives showed significant anti-inflammatory and less ulcerogenic activity compared to conventional NSAIDs, highlighting their therapeutic potential (Gupta & Mishra, 2016).

Anti-Tuberculosis Activity

2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives, a category of compounds related to quinoline, have been synthesized and evaluated for their antituberculosis activity. These compounds exhibited potent in vitro activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains, with minimum inhibitory concentration values as low as 0.05 μM. This indicates their potential as candidates for future development in tuberculosis treatment (Pissinate et al., 2016).

Pharmacological Properties in Alzheimer's Disease Model

A study on 7-chloro-4-(phenylselanyl) quinoline (a compound with a structural relation to quinoline) explored its effect on memory impairment and anxiety in an Alzheimer's disease model. The compound showed protective effects against learning and memory impairment and anxiety, implicating anticholinesterase and antioxidant actions in its pharmacological effects (Pinz et al., 2018).

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-12(22)21-10-2-3-14-11-16(8-9-17(14)21)20-18(23)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDDTPDVBOEYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate](/img/structure/B2565210.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2565214.png)

![N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2565216.png)

![(3R,5R)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2565223.png)

![6-Chloro-N-[2-(4-ethylpiperazin-1-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2565227.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2565232.png)